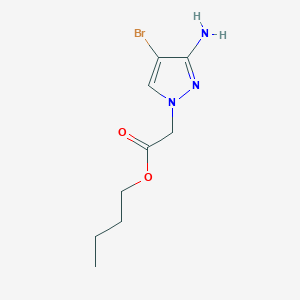
Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate typically involves the cyclocondensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen-substituted derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides .
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrogen-substituted derivatives, and various substituted pyrazoles .
Applications De Recherche Scientifique
Chemistry
In chemistry, Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and bromine atom play crucial roles in binding to these targets and modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-amino-4-chloropyrazole and 3-amino-4-iodopyrazole. These compounds share structural similarities but differ in their substituents, which can affect their reactivity and biological activity .
Uniqueness
Butyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate is unique due to the presence of the butyl ester group, which can influence its solubility and bioavailability. Additionally, the bromine atom provides distinct reactivity compared to other halogen-substituted pyrazoles .
Propriétés
Formule moléculaire |
C9H14BrN3O2 |
|---|---|
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
butyl 2-(3-amino-4-bromopyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H14BrN3O2/c1-2-3-4-15-8(14)6-13-5-7(10)9(11)12-13/h5H,2-4,6H2,1H3,(H2,11,12) |
Clé InChI |
BGKBOAZJUFAOAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CN1C=C(C(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




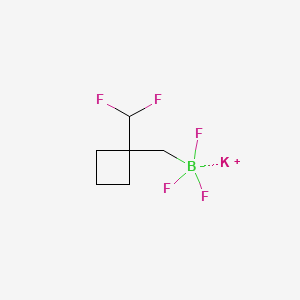
![4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13486692.png)

![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)
![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
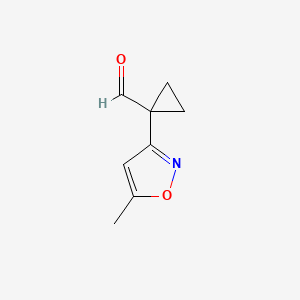
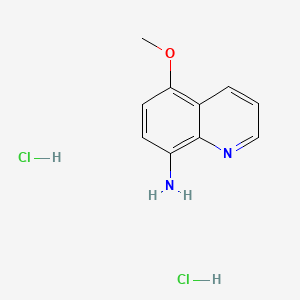
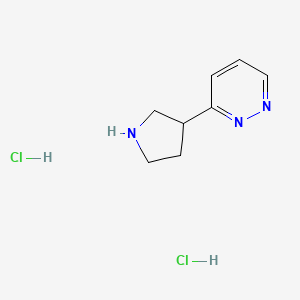


![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)

